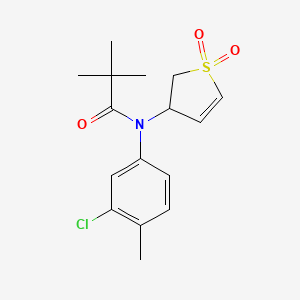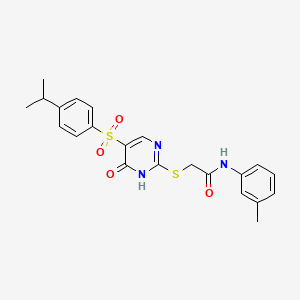
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the specified compound, were synthesized and showed potent cytotoxic properties against certain cancer cell lines (Deady et al., 2003).
Metal Complexes in Nucleobase Recognition
- Metal complexes of 6-pyrazolylpurine derivatives, which are structurally similar, have been studied for their potential in metal-mediated base pairing, important in DNA research (Sinha et al., 2015).
Anticancer, Anti-HIV, and Antimicrobial Activity
- Some tricyclic triazino and triazolo[4,3-e]purine derivatives, related to the specified compound, were synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities, showing notable results in certain cases (Ashour et al., 2012).
Structural Characterization
- The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which are related to the specified compound, was conducted using multinuclear NMR spectroscopy, contributing to the understanding of these compounds' molecular structures (Aggarwal et al., 2009).
Green Chemistry Applications
- The use of theophylline, a structurally related compound, as a green catalyst in the synthesis of certain derivatives demonstrates the application of these compounds in environmentally friendly chemical processes (Yazdani-Elah-Abadi et al., 2017).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-5-26-18-19(23-21(26)28-16(3)14-15(2)24-28)25(4)22(30)27(20(18)29)13-9-12-17-10-7-6-8-11-17/h6-8,10-11,14H,5,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBIHMSKCLZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)
![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)


